molecular formula C10H7Cl2NO3S B2435134 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338953-69-8

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2435134
CAS No.: 338953-69-8
M. Wt: 292.13
InChI Key: ISHODSVRAJMSRB-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound with a unique structure that includes a dichlorophenyl group and a thiazinane ring

Mechanism of Action

Target of Action

The primary target of the compound 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), inhibits the activity of COX-1 and COX-2 . This inhibition reduces the production of PGs, thereby alleviating inflammation and pain .

Biochemical Pathways

The compound this compound affects the biochemical pathway involving the synthesis of PGs . By inhibiting COX-1 and COX-2, the compound reduces the production of PGs, which are key mediators of inflammation and pain . The downstream effects include reduced inflammation and pain signaling.

Pharmacokinetics

Like other nsaids, it is expected to have certain adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of PGs, the compound reduces inflammation and pain signaling at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s efficacy through potential drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,6-dichlorophenylamine with a suitable thiazinane precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation or nitration reactions can occur with appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce a thiazinane with a reduced functional group.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Aceclofenac: Another NSAID with structural similarities.

    N-(2,4-Dichlorophenyl)-2-chloroacetamide: Shares the dichlorophenyl group and has similar chemical properties.

Uniqueness

4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17(16)5-9(13)15/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHODSVRAJMSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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